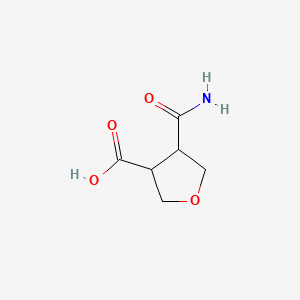
4-Carbamoyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carbamoyloxolane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a carbamoyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
4-Carbamoyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Carbamoyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the oxolane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃).
Nucleophiles: Ammonia (NH₃), amines, alcohols.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
4-Carbamoyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
作用機序
The mechanism of action of 4-Carbamoyloxolane-3-carboxylic acid involves its interaction with molecular targets through its carboxyl and carbamoyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Oxolane-2-carboxylic acid: Similar structure but lacks the carbamoyl group.
3-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.
4-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.
Uniqueness
4-Carbamoyloxolane-3-carboxylic acid is unique due to the specific positioning of its carbamoyl and carboxyl groups on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
4-Carbamoyloxolane-3-carboxylic acid (C6H9NO4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of this compound is characterized by the presence of a carbamoyl group and a carboxylic acid functional group, which may contribute to its biological functions. The structural formula is represented as follows:
- Molecular Formula : C6H9NO4
- SMILES Notation : C1C(C(CO1)C(=O)O)C(=O)N
- InChI : InChI=1S/C6H9NO4/c7-5(8)3-1-11
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, potentially including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Neuroprotective Effects : There are indications that it may have protective effects on neuronal cells, making it a candidate for neurodegenerative disease therapies.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell growth and apoptosis.
- Enzyme Interaction : It could act as an inhibitor or modulator of enzymes related to cancer metabolism or neuroprotection.
- Receptor Binding : There is potential for interaction with various receptors, influencing physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies
Discussion
The biological activity of this compound presents promising avenues for further research. Its structural properties suggest potential for diverse interactions within biological systems, which could be harnessed for therapeutic applications.
Future Directions
Further studies are needed to elucidate the exact mechanisms underlying the observed biological activities. This includes:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To understand how the compound interacts at the molecular level with various targets.
- Clinical Trials : To evaluate therapeutic potential in humans.
特性
CAS番号 |
2792217-19-5 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
4-carbamoyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10) |
InChIキー |
DZIKDWMMOJDFLR-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CO1)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















